molecular formula C18H15NO2S B11673749 N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]-N-phenylpropanamide

N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]-N-phenylpropanamide

Cat. No.: B11673749
M. Wt: 309.4 g/mol
InChI Key: DVNHYFMSDOLFOI-VBKFSLOCSA-N
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Description

N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}-N-PHENYLPROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}-N-PHENYLPROPANAMIDE typically involves the reaction of benzothiophene derivatives with appropriate reagents under controlled conditions. One common method involves the use of triflic anhydride for amide activation, followed by reduction with sodium borohydride . This method is favored for its simplicity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}-N-PHENYLPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiophene core or the amide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution pattern.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines or alcohols.

Scientific Research Applications

N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}-N-PHENYLPROPANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}-N-PHENYLPROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}-N-PHENYLPROPANAMIDE is unique due to its specific combination of a benzothiophene core with an amide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H15NO2S

Molecular Weight

309.4 g/mol

IUPAC Name

N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]-N-phenylpropanamide

InChI

InChI=1S/C18H15NO2S/c1-2-17(20)19(13-8-4-3-5-9-13)12-16-18(21)14-10-6-7-11-15(14)22-16/h3-12H,2H2,1H3/b16-12-

InChI Key

DVNHYFMSDOLFOI-VBKFSLOCSA-N

Isomeric SMILES

CCC(=O)N(/C=C\1/C(=O)C2=CC=CC=C2S1)C3=CC=CC=C3

Canonical SMILES

CCC(=O)N(C=C1C(=O)C2=CC=CC=C2S1)C3=CC=CC=C3

Origin of Product

United States

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